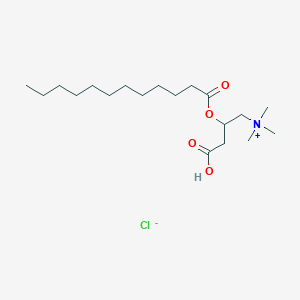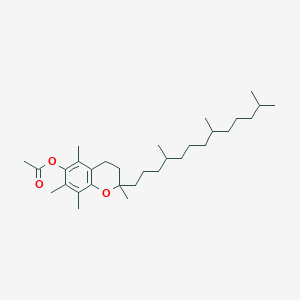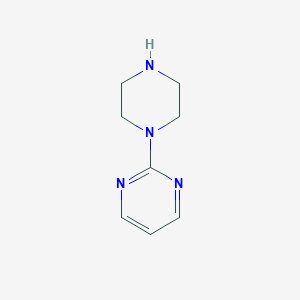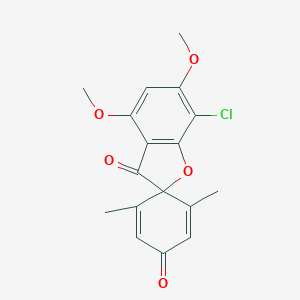
2'-Demethoxy-2'-methyldehydrogriseofulvin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Demethoxy-2'-methyldehydrogriseofulvin (DMMDG) is a natural compound derived from the fungus Penicillium griseofulvum. It is a member of the griseofulvin family, which has been widely studied for its antifungal properties. In recent years, DMMDG has gained attention for its potential use in scientific research due to its unique chemical structure and biological properties.
Mecanismo De Acción
The mechanism of action of 2'-Demethoxy-2'-methyldehydrogriseofulvin is not fully understood, but it is thought to involve the inhibition of microtubule formation. Microtubules are important structures in cells that are involved in a variety of cellular processes, including cell division and intracellular transport. By inhibiting microtubule formation, 2'-Demethoxy-2'-methyldehydrogriseofulvin may disrupt the normal functioning of cells, leading to its biological effects.
Efectos Bioquímicos Y Fisiológicos
2'-Demethoxy-2'-methyldehydrogriseofulvin has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of fungal cells, as well as cancer cells. It has also been shown to have anti-inflammatory effects, which may be useful in treating a variety of inflammatory conditions. Additionally, 2'-Demethoxy-2'-methyldehydrogriseofulvin has been shown to have neuroprotective effects, which may make it a valuable tool in treating neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2'-Demethoxy-2'-methyldehydrogriseofulvin has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized from griseofulvin. It has a unique chemical structure and biological profile, making it a valuable tool for studying cellular processes and disease mechanisms. However, 2'-Demethoxy-2'-methyldehydrogriseofulvin also has limitations. It is not as well-studied as other compounds, and its mechanism of action is not fully understood. Additionally, it may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are several future directions for research on 2'-Demethoxy-2'-methyldehydrogriseofulvin. One area of interest is its potential use in treating neurological disorders. 2'-Demethoxy-2'-methyldehydrogriseofulvin has been shown to have neuroprotective effects, and further research could explore its potential use in treating conditions such as Alzheimer's disease and Parkinson's disease. Additionally, 2'-Demethoxy-2'-methyldehydrogriseofulvin could be studied for its potential use in combination with other compounds, such as chemotherapy drugs, to enhance their effectiveness. Finally, further research could explore the mechanism of action of 2'-Demethoxy-2'-methyldehydrogriseofulvin and its potential use as a tool for studying cellular processes.
Métodos De Síntesis
2'-Demethoxy-2'-methyldehydrogriseofulvin can be synthesized from griseofulvin through a series of chemical reactions. The process involves the removal of a methoxy group and the addition of a methyl group to the 2'-position of the molecule. The resulting compound has a different chemical and biological profile than griseofulvin, making it a valuable tool for scientific research.
Aplicaciones Científicas De Investigación
2'-Demethoxy-2'-methyldehydrogriseofulvin has been used in a variety of scientific research applications due to its unique properties. It has been shown to have antifungal, anticancer, and anti-inflammatory effects. It has also been studied for its potential use in treating Alzheimer's disease and other neurological disorders.
Propiedades
Número CAS |
127321-47-5 |
|---|---|
Nombre del producto |
2'-Demethoxy-2'-methyldehydrogriseofulvin |
Fórmula molecular |
C17H15ClO5 |
Peso molecular |
334.7 g/mol |
Nombre IUPAC |
7-chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohexa-2,5-diene]-1',3-dione |
InChI |
InChI=1S/C17H15ClO5/c1-8-5-10(19)6-9(2)17(8)16(20)13-11(21-3)7-12(22-4)14(18)15(13)23-17/h5-7H,1-4H3 |
Clave InChI |
YSXFOJNCGPZFFU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C |
SMILES canónico |
CC1=CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C |
Sinónimos |
2'-demethoxy-2'-methyldehydrogriseofulvin 2-DMMGF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




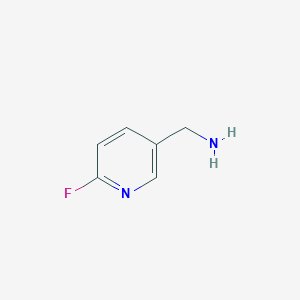
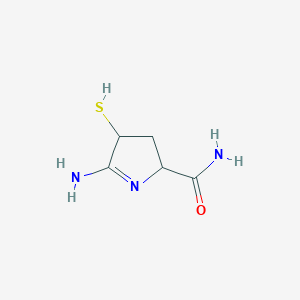
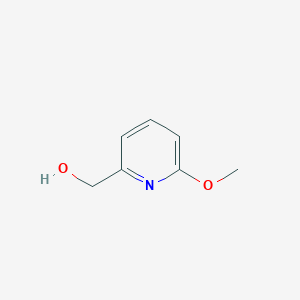

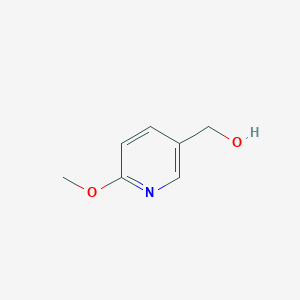
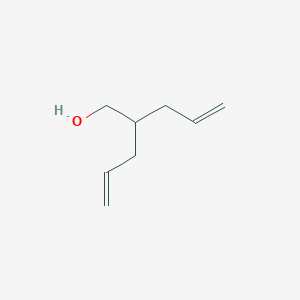
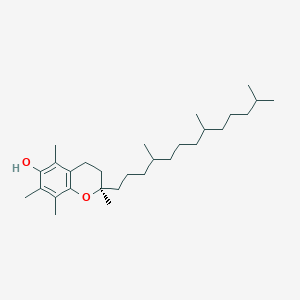
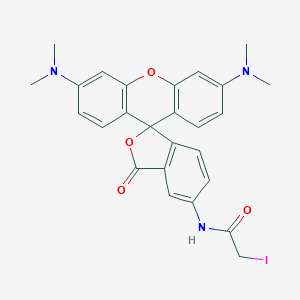
![2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate](/img/structure/B151922.png)
